molecular formula C22H18FN3O4S B2448062 4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105208-01-2

4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

Cat. No. B2448062
CAS RN: 1105208-01-2
M. Wt: 439.46
InChI Key: LBFTVSHFVMDGJX-UHFFFAOYSA-N
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Description

The compound “4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. For this compound, the molecular formula is not directly available from the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results. Typically, the reactivity of a compound depends on its molecular structure, particularly the functional groups it contains .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, this information is not available for this compound .

Scientific Research Applications

Antiviral Applications

Research has identified diarylpyrazolylquinoline derivatives, closely related to the specified compound, exhibiting potent anti-dengue virus (DENV) activity. One such compound showed significant inhibition of DENV replication in vitro and in vivo, suggesting potential as antiviral agents (Lee et al., 2017).

Anti-inflammatory Applications

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, similar in structure, demonstrated the importance of a fluorine atom for COX-2 inhibition selectivity. This research led to the identification of a highly selective and orally active COX-2 inhibitor, highlighting the compound's potential in treating inflammatory conditions (Hashimoto et al., 2002).

Diuretic and Antihypertensive Applications

Compounds derived from substituted anthranilic acids and benzene sulphonamides, closely related to the specified molecule, were synthesized and evaluated for their diuretic and antihypertensive activities. One compound, in particular, showed potent activity, indicating potential for therapeutic use in managing hypertension and as diuretics (Rahman et al., 2014).

Fluorescence Studies for Zinc Detection

Research on Zinquin-related fluorophores, including derivatives of benzenesulfonamide, emphasized their utility in fluorescence studies for detecting zinc (II) ions. These compounds form fluorescent complexes with Zn(II), aiding in the study of intracellular zinc, a crucial factor in various biological processes (Kimber et al., 2001; Kimber et al., 2003).

Anticancer Applications

Novel aminothiazole-paeonol derivatives, related to the compound , were synthesized and showed significant anticancer potential, particularly against gastric and colorectal adenocarcinomas. This suggests the potential of these derivatives as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Mechanism of Action

The mechanism of action refers to the specific biochemical interaction through which a substance produces its pharmacological effect. This information is not available in the search results .

properties

IUPAC Name

4-fluoro-N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O4S/c1-14-24-21-12-5-16(25-31(28,29)19-10-3-15(23)4-11-19)13-20(21)22(27)26(14)17-6-8-18(30-2)9-7-17/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFTVSHFVMDGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

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